REACTION_CXSMILES
|
[C:1]([O:13]C)(=[O:12])[C:2]1[C:3](=[CH:8][CH:9]=[CH:10][CH:11]=1)[C:4]([O:6][CH3:7])=[O:5].[OH-].[Na+]>C(O)C>[CH3:7][O:6][C:4](=[O:5])[C:3]1[C:2](=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:1]([OH:13])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
15.73 mmol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)OC)=CC=CC1)(=O)OC
|
Name
|
|
Quantity
|
15.73 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off under reduced pressure at 40° C.
|
Type
|
ADDITION
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Details
|
the reaction mixture is then diluted with water
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C=1C(C(=O)O)=CC=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |